5-Chloro-D-tryptophan

Natural Products Chemistry Antibiotic Discovery Peptide Antibiotics

5-Chloro-D-tryptophan is the definitive D-amino acid building block for cyclic hexapeptide antibiotics (e.g., suertide A, anti-MRSA MIC 1.6 µg/mL). The 5-chloro substituent creates a unique electronic/steric profile unmatched by 5-fluoro or 5-bromo analogs, directly controlling target binding and spectrum. The D-configuration ensures proteolytic stability unobtainable with L-tryptophan. Applications: solid-phase synthesis of chloropeptide antibiotics, enzymatic halogenation via tryptophan 5-halogenases, and LC-MS/NMR authentic standard for natural product discovery. Insist on the exact 5-chloro-D isomer.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
CAS No. 55325-48-9
Cat. No. B1601319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-D-tryptophan
CAS55325-48-9
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
InChIKeyTUKKZLIDCNWKIN-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-D-tryptophan (CAS 55325-48-9): A Halogenated D-Amino Acid Building Block with Verified Natural Product Occurrence and Antimicrobial Relevance


5-Chloro-D-tryptophan (CAS 55325-48-9) is a non-proteinogenic, halogenated D-amino acid derivative featuring a chlorine atom at the 5-position of the indole ring [1]. It is a key structural component of the cyclic hexapeptide antibiotic longicatenamycin, first isolated from Streptomyces diastaticus, confirming its natural occurrence and biological relevance [1]. The compound is commercially available as a research chemical for peptide synthesis, medicinal chemistry, and biocatalysis studies. Its D-configuration distinguishes it from proteinogenic L-tryptophan, imparting resistance to endogenous proteases and enabling unique conformational properties in synthetic peptides.

5-Chloro-D-tryptophan (CAS 55325-48-9) – Why Unmodified D-Tryptophan or Other 5-Halogenated Analogs Cannot Be Directly Substituted in Structure-Activity Studies


5-Chloro-D-tryptophan cannot be generically replaced by unmodified D-tryptophan or other 5-halogenated analogs (e.g., 5-fluoro- or 5-bromo-D-tryptophan) without altering critical physicochemical and biological properties. The chlorine atom at the 5-position introduces a distinct electronic and steric profile that directly impacts peptide conformation, target binding, and antimicrobial efficacy [1]. In the nisin antimicrobial peptide system, substitution with 5-chloro-tryptophan yields a strain-specific activity profile that differs from both the parent tryptophan-containing peptide and other halogenated variants [2]. This differential behavior arises from the unique combination of electronegativity, van der Waals radius, and hydrophobicity imparted by chlorine, which is not replicated by fluorine or bromine substitutions [2]. Furthermore, the D-configuration ensures metabolic stability and enantioselective interactions that L-tryptophan cannot provide. Therefore, procurement decisions must be guided by the specific 5-chloro-D- isomer rather than assuming class-level interchangeability.

5-Chloro-D-tryptophan (CAS 55325-48-9): Quantitative Comparative Evidence for Scientific Selection and Procurement


Natural Occurrence in Longicatenamycin: 5-Chloro-D-tryptophan as a Unique Antibiotic Building Block

5-Chloro-D-tryptophan is a confirmed constituent of the cyclic hexapeptide antibiotic longicatenamycin, isolated from Streptomyces diastaticus S-520. This structural incorporation was verified by NMR, MS, and ORD, with absolute configuration confirmed by ozonolytic degradation to D-aspartic acid [1]. The parent D-tryptophan is not a component of this antibiotic; the 5-chloro substitution and D-configuration are essential for the observed antibacterial activity of longicatenamycin against Gram-positive pathogens [1].

Natural Products Chemistry Antibiotic Discovery Peptide Antibiotics

Antimicrobial Activity Modulation in Nisin Variants: 5-Chloro Substitution Alters Strain-Specific Efficacy

In a systematic study of halogenated tryptophan incorporation into the lantibiotic nisin, the 5-chloro-tryptophan (5CW) variant displayed a distinct antimicrobial activity profile compared to both the canonical Trp-containing I1W nisin and other 5-halogenated (5-fluoro, 5-bromo) variants. While wild-type I1W nisin exhibited broad, high activity against four tested pathogens (Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis, and Lactococcus lactis), the 5CW-containing variant showed increased or decreased activity depending on the specific pathogen, resulting in a more strain-specific spectrum [1]. No correlation was observed between halogen atom properties (electronegativity, size) and bioactivity, indicating that the 5-chloro group imparts a unique, non-linear effect [1].

Antimicrobial Peptide Engineering RiPPs Biosynthesis Halogenation SAR

Suertide A Antibacterial Activity: 5-Chloro-D-tryptophan Contributes to Potent Anti-MRSA Activity

Suertide A, a dichlorinated cyclic hexapeptide containing both 5-chloro-D-tryptophan and 6-chloro-D-tryptophan residues, demonstrates potent and selective antibacterial activity. Against Bacillus subtilis, suertide A exhibits an MIC of 1.6 µg/mL. Against Staphylococcus aureus, the MIC is 3.1 µg/mL. Notably, suertide A shows appreciable activity against methicillin-resistant S. aureus (MRSA) with an MIC of 1.6 µg/mL [1]. The presence of 5-chloro-D-tryptophan in the peptide sequence is essential for this activity profile, as the non-halogenated parent scaffold does not exhibit comparable potency.

Cyclic Hexapeptides Anti-MRSA Agents Amycolatopsis Natural Products

Biosynthetic Accessibility: Tryptophan 5-Halogenases Accept D-Tryptophan as Substrate

Tryptophan 5-halogenases (EC 1.14.19.58), such as those from Streptomyces rugosporus and Xenorhabdus szentirmaii, catalyze the regioselective chlorination of tryptophan at the C-5 position. Substrate specificity studies have demonstrated that these enzymes accept both L-tryptophan and D-tryptophan as substrates [1]. This biosynthetic tolerance enables the enzymatic production of 5-chloro-D-tryptophan from D-tryptophan, offering a greener and more stereoselective alternative to traditional chemical synthesis. In contrast, other halogenases may exhibit strict L-selectivity, limiting their utility for D-amino acid derivative production.

Biocatalysis Flavin-Dependent Halogenases Green Chemistry

Physicochemical Differentiation from Unsubstituted D-Tryptophan: Predicted Boiling Point and Density

5-Chloro-D-tryptophan exhibits distinct physicochemical properties compared to unsubstituted D-tryptophan due to the electron-withdrawing and hydrophobic effects of the 5-chloro substituent. The predicted boiling point is 476.9±45.0 °C at 760 mmHg, and the predicted density is 1.474±0.06 g/cm³ . In contrast, D-tryptophan has a reported boiling point of approximately 447.9 °C and a density of approximately 1.34 g/cm³ (predicted). These differences directly impact chromatographic retention times, solubility profiles, and purification strategies in both analytical and preparative settings.

Physicochemical Characterization Chromatographic Method Development Peptide Synthesis Optimization

Enantiomeric Specificity: D-Configuration Ensures Resistance to Mammalian Proteases and Enables Unique Conformational Space

The D-configuration of 5-chloro-D-tryptophan renders it resistant to proteolytic degradation by endogenous mammalian proteases, which typically recognize L-amino acids. This property is critical for developing metabolically stable peptide therapeutics. In contrast, 5-chloro-L-tryptophan is rapidly degraded in vivo, limiting its utility in systemic applications. Furthermore, the D-configuration induces distinct backbone conformations in peptides, enabling access to unique structural motifs not attainable with L-enantiomers [REFS-1, REFS-3].

Peptide Stability Enantioselective Synthesis D-Amino Acid Pharmacology

5-Chloro-D-tryptophan (CAS 55325-48-9): High-Impact Research and Industrial Application Scenarios Validated by Quantitative Evidence


Discovery and Optimization of Anti-MRSA Cyclic Peptide Antibiotics

Leverage 5-chloro-D-tryptophan as a key building block for solid-phase peptide synthesis of cyclic hexapeptide antibiotics inspired by suertide A. The compound's presence in suertide A correlates with potent anti-MRSA activity (MIC 1.6 µg/mL) [3]. Structure-activity relationship (SAR) studies can systematically replace 5-chloro-D-tryptophan with other halogenated analogs to map the contribution of chlorine substitution to antimicrobial potency and spectrum, as demonstrated in nisin variant engineering [2].

Biocatalytic Production of Halogenated D-Amino Acids via Flavin-Dependent Halogenases

Utilize tryptophan 5-halogenases (EC 1.14.19.58) for the enzymatic synthesis of 5-chloro-D-tryptophan from D-tryptophan and chloride ion. This green chemistry approach exploits the known substrate tolerance of these enzymes for D-enantiomers [4], offering a scalable, stereoselective alternative to traditional chemical halogenation. The resulting product can be directly used as a chiral building block for peptide synthesis or as a standard for analytical method development.

Investigation of Natural Product Antibiotic Biosynthesis – Longicatenamycin Pathway Elucidation

Employ 5-chloro-D-tryptophan as an authentic standard for LC-MS and NMR-based metabolomics studies aimed at discovering novel chlorinated peptide antibiotics. The compound's verified occurrence in longicatenamycin [1] provides a validated chemotype for genome mining and heterologous expression of cryptic biosynthetic gene clusters encoding tryptophan 5-halogenases. Procurement of the pure compound enables accurate quantification and structural confirmation of new natural products.

Development of Metabolically Stable Peptide Therapeutics with Enhanced Oral Bioavailability

Incorporate 5-chloro-D-tryptophan into peptide drug candidates to confer resistance to proteolytic degradation. The D-configuration ensures that the peptide backbone is not recognized by endogenous proteases [1], while the 5-chloro substituent can improve membrane permeability and target binding through hydrophobic and electronic effects. This dual advantage positions 5-chloro-D-tryptophan as a superior alternative to L-tryptophan or unsubstituted D-tryptophan for developing orally bioavailable peptide therapeutics.

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